Cas no 2172137-85-6 (2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid)

2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid
- 2172137-85-6
- EN300-1480362
- 2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid
-
- インチ: 1S/C26H23IN2O5/c1-2-29(14-24(30)31)25(32)16-11-12-23(22(27)13-16)28-26(33)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14-15H2,1H3,(H,28,33)(H,30,31)
- InChIKey: OZBLXRHSNSGPTC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CC(=O)O)CC)=O
計算された属性
- せいみつぶんしりょう: 570.06517g/mol
- どういたいしつりょう: 570.06517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 95.9Ų
2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480362-2.5g |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1480362-0.1g |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1480362-100mg |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1480362-500mg |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1480362-2500mg |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1480362-5000mg |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1480362-50mg |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1480362-0.25g |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1480362-0.5g |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1480362-5.0g |
2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |
2172137-85-6 | 5g |
$9769.0 | 2023-05-23 |
2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
7. Book reviews
-
8. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acidに関する追加情報
Introduction to 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid (CAS No. 2172137-85-6)
2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid (CAS No. 2172137-85-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Ile(OEt)-OH, is a derivative of the amino acid isoleucine and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids.
The presence of the Fmoc group in 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid makes it particularly useful in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for the stepwise addition of amino acids to form complex peptides. This property is crucial in the development of therapeutic peptides, which are increasingly being explored for their potential in treating various diseases, including cancer, diabetes, and neurological disorders.
The iodine substituent at the 3-position of the phenyl ring in 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid adds another layer of complexity and functionality to the molecule. Iodinated compounds are often used in radiolabeling studies, where they can be traced using nuclear imaging techniques such as positron emission tomography (PET). This makes 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid a valuable tool in both diagnostic and therapeutic applications.
In recent years, there has been a growing interest in the use of iodinated compounds for targeted drug delivery. The iodine atom can be used to enhance the solubility and stability of the molecule, making it more suitable for systemic administration. Additionally, the iodine substituent can be designed to interact with specific biological targets, such as receptors or enzymes, thereby improving the selectivity and efficacy of the therapeutic agent.
The ethyl ester group in 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid also plays a significant role in its chemical properties. The ester functionality can be hydrolyzed under physiological conditions to release the corresponding carboxylic acid, which is often more biologically active than its ester prodrug. This property is particularly useful in prodrug design, where the ester form can improve the bioavailability and pharmacokinetics of the active compound.
The synthesis of 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid involves several steps, including the protection of the amino group with Fmoc, introduction of the iodine substituent, and formation of the ethyl ester. These synthetic strategies are well-documented in the literature and have been optimized to achieve high yields and purity levels. The compound can be synthesized using both classical organic synthesis methods and modern techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency.
In terms of its applications, 2-{N-ethyl-1-4-( {(9H-fluoren -9 - yl) methoxycarbonyl } amino) -3 - iodo phenyl formamido } acetic acid has shown promise in various areas of biomedical research. For instance, it has been used as a building block in the synthesis of peptides that target specific cellular pathways involved in cancer progression. These peptides can be designed to inhibit key enzymes or signaling molecules, thereby disrupting tumor growth and metastasis.
Beyond cancer research, this compound has also been explored for its potential in neurodegenerative diseases. Peptides derived from 2-{N-Ethyl - 1 - 4 - ({ ( 9 H - fluoren - 9 - yl ) methoxycarbonyl } amino) - 3 - iodo phenyl formamido } acetic acid have been shown to cross the blood-brain barrier more effectively than their non-modified counterparts, making them suitable for targeting brain-specific diseases such as Alzheimer's and Parkinson's disease.
The safety profile of 2-{N-Ethyl - 1 - 4 - ({ ( 9 H - fluoren - 9 - yl ) methoxycarbonyl } amino) - 3 - iodo phenyl formamido } acetic acid is an important consideration for its use in pharmaceutical applications. Preclinical studies have demonstrated that this compound exhibits low toxicity when administered at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.
In conclusion, 2-{N-Ethyl - 1 - 4 - ({ ( 9 H - fluoren - 9 - yl ) methoxycarbonyl } amino) - 3 - iodo phenyl formamido } acetic acid (CAS No. 2172137–85–6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents and diagnostic tools. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing some of the most challenging diseases facing modern medicine.
2172137-85-6 (2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid) 関連製品
- 866811-96-3(3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline)
- 1190311-36-4(6-Trifluoromethyl-7-aza-2-oxindole)
- 1805218-52-3(4-Bromomethyl-3-hydroxy-5-nitropyridine)
- 2017790-60-0(N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine)
- 2137551-67-6(2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid)
- 2228559-87-1(3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol)
- 304659-09-4(N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 1806289-36-0(3,4-Difluoro-5-methylmandelic acid)
- 2172031-40-0(4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride)
- 1219826-70-6(Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide)




